1-Chloro-3-methyl-3-phenylbutan-2-one

Description

Contextualization of 1-Chloro-3-methyl-3-phenylbutan-2-one within the α-Haloketone Class

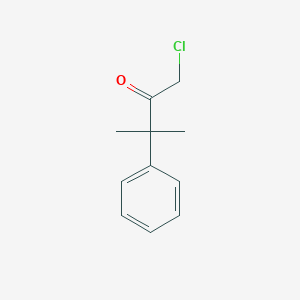

This compound is a specific member of the α-haloketone family. Its structure features a chloromethyl group adjacent to a carbonyl group, which is in turn bonded to a tertiary carbon atom bearing both a methyl group and a phenyl group. The presence of the chlorine atom at the α-position to the carbonyl group defines it as an α-chloroketone.

The general structure and key features of this class of compounds are illustrated below:

| Feature | Description |

| Functional Group | Ketone |

| α-Substituent | Halogen (in this case, Chlorine) |

| Reactivity | Acts as an alkylating agent. wikipedia.org |

| Key Structural Aspect | Possesses two electrophilic centers. mdpi.com |

Overview of Strategic Importance in Synthetic Chemistry Research

The strategic importance of α-haloketones like this compound in synthetic chemistry is substantial. Their ability to participate in a variety of chemical transformations makes them valuable precursors for constructing complex molecular architectures. mdpi.comresearchgate.net

Key transformations involving α-haloketones include:

Nucleophilic Substitution: The halogen atom is readily displaced by a wide range of nucleophiles.

Favorskii Rearrangement: In the presence of a base, α-haloketones can rearrange to form carboxylic acid derivatives. wikipedia.org

Heterocycle Synthesis: They are fundamental starting materials for the synthesis of heterocycles like thiazoles, pyrroles, and imidazoles. nih.govorganic-chemistry.org For example, the Hantzsch thiazole (B1198619) synthesis utilizes α-haloketones and thioamides. nih.gov

Formation of Other Functional Groups: They can be converted into α,β-unsaturated ketones, epoxides, and other valuable functional groups. wikipedia.orgwikipedia.org

The specific structure of this compound, with its sterically hindered tertiary phenyl-substituted carbon, may influence its reactivity in these transformations, potentially leading to unique stereochemical outcomes or reaction pathways.

Scope and Research Objectives for Academic Inquiry

Academic research into α-haloketones is a vibrant field, with ongoing efforts to develop greener, more efficient, and versatile synthetic protocols. nih.gov For a specific compound like this compound, research objectives would likely focus on several key areas:

Synthesis: Developing novel and efficient methods for its preparation. While general methods for α-chlorination of ketones are known, optimizing these for this particular substrate to achieve high yield and selectivity would be a primary goal. A practical one-step synthesis of α-chloroketones from phenylacetic acid derivatives has been reported, which could be relevant. organic-chemistry.org

Reactivity Studies: Investigating its behavior in various organic reactions to understand how the specific substitution pattern affects its reactivity compared to other α-haloketones. This would involve studying its reactions with different nucleophiles and under various reaction conditions.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products or pharmaceutically active molecules. The versatility of α-haloketones as intermediates for such compounds is well-documented. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methyl-3-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQUKXOVRPQCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278714 | |

| Record name | 2-Butanone, 1-chloro-3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-05-0 | |

| Record name | 2-Butanone, 1-chloro-3-methyl-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64922-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1-chloro-3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Methyl 3 Phenylbutan 2 One

Nucleophilic Substitution Reactions at the α-Chloro Position

Theoretical considerations suggest that the α-chloro position of 1-Chloro-3-methyl-3-phenylbutan-2-one would be susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group would be expected to activate the carbon-chlorine bond towards substitution.

Exploration of Nucleophile Diversity (e.g., Amines, Alcohols, Thiols)

No experimental data has been published detailing the reactions of this compound with a diverse range of nucleophiles such as amines, alcohols, or thiols. Consequently, information regarding reaction conditions, product yields, and the relative reactivity of different nucleophiles with this specific substrate is unavailable.

Stereochemical Outcomes and Diastereoselectivity in SN2-type Reactions

The carbon atom bearing the chlorine is a stereocenter, meaning that nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism, would have significant stereochemical implications. However, in the absence of any experimental studies, the stereochemical outcomes and potential for diastereoselectivity in such reactions with this compound have not been determined.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is known to have a profound impact on the rates and equilibrium of nucleophilic substitution reactions. Polar protic, polar aprotic, and nonpolar solvents would be expected to influence the reaction pathways of this compound differently. Nevertheless, no kinetic or thermodynamic studies have been reported to quantify these solvent effects for this particular compound.

Carbonyl Group Transformations

The ketone functional group in this compound represents another site for chemical modification, most notably through reduction.

Reduction Pathways to Corresponding Alcohols

The reduction of the carbonyl group would yield the corresponding alcohol, 1-Chloro-3-methyl-3-phenylbutan-2-ol. The stereochemical outcome of this reduction is of interest as it would generate a second stereocenter.

A variety of selective reducing agents are available to convert ketones to alcohols. The choice of reagent and reaction conditions can influence the stereoselectivity of the reduction. However, there are no published reports on the application of any specific reducing agents to this compound or the resulting products.

Stereocontrol in Chiral Alcohol Formation

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-chloro-3-methyl-3-phenylbutan-2-ol, introduces a new stereocenter. The stereochemical outcome of this transformation is influenced by the existing chiral center at the C3 position, which bears a phenyl group and two methyl groups. The diastereoselectivity of such reductions can often be predicted by established stereochemical models like the Felkin-Anh and Cram models.

The Felkin-Anh model, in its non-chelation form, predicts that the incoming nucleophile (a hydride donor in this case) will approach the carbonyl carbon from the least sterically hindered trajectory. This is generally opposite to the largest substituent on the adjacent alpha-carbon. In the case of this compound, the substituents on the alpha-carbon (C3) are a phenyl group, a methyl group, and another methyl group. The phenyl group is the largest, and therefore the hydride would be expected to attack from the side opposite to the phenyl group, leading to a specific diastereomer.

However, the presence of the chlorine atom at the other alpha-position (C1) can influence the stereochemical outcome. Certain reducing agents, particularly those containing metals that can act as Lewis acids (e.g., Zn(BH₄)₂), can chelate with the carbonyl oxygen and the chlorine atom. This chelation locks the conformation of the molecule and can lead to the hydride attacking from the opposite face compared to the non-chelation model. This is often referred to as the Cram-chelate model. The choice of reducing agent and reaction conditions can thus be used to control the formation of a specific diastereomer of the resulting chiral chlorohydrin.

The expected diastereomeric ratio (d.r.) of the product alcohol can vary significantly with the reducing agent used, as illustrated in the hypothetical data table below, based on general principles for α-chloroketones.

| Reducing Agent | Proposed Model | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |

| NaBH₄ | Felkin-Anh | anti | 85:15 |

| LiAlH₄ | Felkin-Anh | anti | 90:10 |

| Zn(BH₄)₂ | Cram-Chelate | syn | 10:90 |

| DIBAL-H | Felkin-Anh | anti | 80:20 |

Note: This data is illustrative and based on the expected reactivity of analogous α-chloroketones. The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the phenyl group.

Advanced Oxidation Methodologies

The structure of this compound presents two types of methyl groups: one adjacent to the carbonyl group (part of the chloroacetyl group) and two equivalent methyl groups on the tertiary carbon. The selective oxidation of one of these methyl groups to a carboxylic acid derivative is a challenging transformation.

One potential reaction for the methyl group adjacent to the carbonyl is the haloform reaction. This reaction is specific to methyl ketones and proceeds in the presence of a base and a halogen (e.g., NaOH and Br₂ or Cl₂). The reaction involves the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon and cleavage of the C-C bond to yield a carboxylate and a haloform (CHX₃). In the case of this compound, this reaction would lead to the formation of 2-methyl-2-phenylpropanoic acid.

The selective oxidation of the methyl groups at the C3 position to a carboxylic acid derivative is more complex due to the stability of the tertiary carbon center and the presence of other reactive sites, namely the ketone and the α-chloro position. Standard oxidizing agents would likely lead to a mixture of products or degradation of the molecule.

α-Haloketones are known to undergo rearrangement reactions under certain conditions, with the Favorskii rearrangement being a prominent example. This rearrangement typically occurs in the presence of a base (like an alkoxide or hydroxide) and leads to the formation of a carboxylic acid derivative, often with a rearranged carbon skeleton.

For this compound, treatment with a base could lead to the formation of an enolate, which could then undergo an intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. Subsequent ring-opening of this strained intermediate by the base would yield a carboxylic acid derivative. The structure of the final product would depend on which enolate is formed and the regioselectivity of the cyclopropanone ring-opening. Given the structure of the starting material, a potential product of the Favorskii rearrangement could be a derivative of 2,2-dimethyl-3-phenylbutanoic acid.

Elimination Reactions and Competing Pathways

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this compound a substrate for elimination reactions to form α,β-unsaturated ketones. These reactions can proceed through either E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanisms.

The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. For this to occur, the proton and the leaving group must be in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong, non-bulky bases favor the E2 pathway. msu.edumasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the unimolecular departure of the leaving group to form a carbocation intermediate. In the second step, a base removes a proton from an adjacent carbon to form the double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. E1 reactions are favored by poor nucleophiles/weak bases and polar protic solvents that can stabilize the carbocation intermediate.

For this compound, the E2 mechanism would likely be favored with the use of strong bases. The E1 pathway is less likely due to the relative instability of the primary carbocation that would form upon the loss of the chloride ion.

In elimination reactions where there are multiple types of beta-protons, the regioselectivity of the reaction becomes important. The two possible products are the Zaitsev product (the more substituted, more stable alkene) and the Hofmann product (the less substituted, less stable alkene).

In the case of this compound, elimination of HCl can lead to two possible α,β-unsaturated ketones:

Zaitsev Product: 3-methyl-3-phenyl-1-penten-2-one, formed by removal of a proton from one of the methyl groups at the C3 position.

Hofmann Product: 3-methyl-3-phenyl-1-buten-2-one, formed by removal of a proton from the chloromethyl group (C1). This nomenclature is less common in this specific case as both products are disubstituted alkenes, but the principle of removing a proton from different beta-carbons applies.

The product distribution is highly dependent on the steric bulk of the base used. msu.edumasterorganicchemistry.com

Small, non-bulky bases (e.g., sodium ethoxide, sodium hydroxide) favor the formation of the thermodynamically more stable Zaitsev product . msu.edumasterorganicchemistry.com

Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the kinetically controlled Hofmann product by preferentially abstracting the more sterically accessible proton. msu.edumasterorganicchemistry.com

The expected product distribution based on the choice of base is summarized in the table below.

| Base | Base Type | Expected Major Product | Expected Minor Product |

| Sodium Ethoxide (NaOEt) | Small | Zaitsev | Hofmann |

| Potassium tert-Butoxide (t-BuOK) | Bulky | Hofmann | Zaitsev |

| Sodium Hydroxide (NaOH) | Small | Zaitsev | Hofmann |

| Lithium Diisopropylamide (LDA) | Bulky | Hofmann | Zaitsev |

Note: This data is illustrative and based on established principles of regioselectivity in elimination reactions.

E1 and E2 Mechanisms in Halogen Elimination

Stereospecificity and Anti-periplanar Geometries in E2 Reactions

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously, leading to the formation of a double bond. A key requirement for the E2 mechanism is a specific spatial arrangement of the atoms involved, known as an anti-periplanar geometry. chemistrysteps.commasterorganicchemistry.com This means that the hydrogen atom to be removed and the leaving group must lie in the same plane and be oriented at a dihedral angle of 180°. This alignment allows for the smooth overlap of the developing p-orbitals in the transition state.

In the case of this compound, the stereochemical outcome of an E2 reaction is dictated by the conformational possibilities that allow for this anti-periplanar arrangement. The rotation around the C2-C3 bond will determine which, if any, of the β-hydrogens on the methyl groups or the phenyl-bearing carbon can align anti-periplanar to the chlorine atom at C1.

The presence of a bulky tert-butyl like group (a methyl and a phenyl group on the same carbon) can influence the stability of different conformations and, consequently, the feasibility of achieving the required geometry for elimination. If there is only one β-hydrogen that can adopt an anti-periplanar conformation with the leaving group, the E2 reaction will be stereospecific, meaning that a particular stereoisomer of the starting material will yield a specific stereoisomer of the product. chemistrysteps.com If multiple β-hydrogens can achieve this geometry, the reaction becomes stereoselective, favoring the formation of the most stable alkene product (Zaitsev's rule), unless a sterically hindered base is used, which may favor the formation of the less substituted alkene (Hofmann product).

Competing Substitution vs. Elimination Studies

The reaction of this compound with a nucleophile or base can lead to either substitution (S_N2) or elimination (E2) products. The outcome of this competition is influenced by several factors, including the nature of the base/nucleophile, the structure of the substrate, and the reaction conditions.

Strong, sterically hindered bases, such as potassium tert-butoxide, generally favor elimination over substitution. The bulkiness of the base makes it difficult to approach the electrophilic carbon atom for a substitution reaction, and it is more likely to abstract a proton from a less sterically hindered position, leading to the E2 product.

Conversely, strong, unhindered bases that are also good nucleophiles, such as sodium methoxide, can give a mixture of substitution and elimination products. The ratio of these products would depend on the specific reaction conditions, including temperature and solvent.

| Reagent | Reaction Type Favored | Potential Major Product(s) |

| Potassium tert-butoxide (strong, hindered base) | E2 Elimination | 3-Methyl-3-phenylbut-1-en-2-one |

| Sodium methoxide (strong, unhindered base/nucleophile) | S_N2 Substitution & E2 Elimination | 1-Methoxy-3-methyl-3-phenylbutan-2-one and 3-Methyl-3-phenylbut-1-en-2-one |

Rearrangement Reactions

In addition to substitution and elimination, this compound has the potential to undergo various rearrangement reactions, driven by the formation of more stable intermediates.

Pinacol-type Rearrangements and Related Transformations

The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comorganic-chemistry.orgmsu.edulibretexts.org While this compound is not a diol, related transformations can be envisaged under certain conditions. For instance, if the carbonyl group is reduced to a hydroxyl group, the resulting chlorohydrin could potentially undergo a rearrangement.

More directly, α-haloketones can undergo rearrangements that share mechanistic features with the Pinacol rearrangement, often involving the formation of a carbocation or a carbocation-like intermediate. For example, treatment with a Lewis acid could promote the departure of the chloride ion, generating a carbocation at the α-position. Subsequent migration of a methyl or phenyl group from the adjacent carbon would lead to a rearranged product. The migratory aptitude of different groups (phenyl vs. methyl) would influence the product distribution.

Halogen Migration Studies

Halogen migration, particularly a 1,2-shift, is another potential rearrangement pathway for α-haloketones. A well-known reaction in this category is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.org The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the base to yield a carboxylic acid derivative. wikipedia.org For this compound, this would involve the formation of a bicyclic intermediate followed by ring-opening.

Alternatively, under different conditions, such as photochemical or thermal activation, a direct 1,2-halogen shift could occur, potentially leading to the formation of an isomeric α-haloketone. The feasibility of such a migration would depend on the relative stability of the starting material and the rearranged product, as well as the energy barrier for the migration.

Stereochemical Considerations in 1 Chloro 3 Methyl 3 Phenylbutan 2 One Chemistry

Chirality and Stereoisomerism

The structure of 1-Chloro-3-methyl-3-phenylbutan-2-one is CH₃-C(CH₃)(Ph)-C(=O)-CH₂Cl. A critical feature of this molecule is the carbon atom at the C3 position. This carbon is a quaternary center, meaning it is bonded to four other non-hydrogen atoms: a phenyl group, two methyl groups, and a chloromethyl ketone group (-C(=O)CH₂Cl).

In its specific named form, this compound is an achiral molecule. A molecule is chiral if it is non-superimposable on its mirror image. The primary requirement for chirality in a molecule with a single stereocenter is the presence of a carbon atom bonded to four different groups. vaia.com In this case, the C3 carbon is bonded to two identical methyl groups, and therefore, it is not a chiral center.

However, this compound belongs to a broader class of β-substituted α-chloroketones where the C3 position can easily become a stereocenter. If one of the methyl groups at C3 were replaced by a different group (e.g., an ethyl or a different aryl group), the C3 carbon would become a chiral center. Such a chiral analogue would exist as a pair of non-superimposable mirror images known as enantiomers. The total number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. vaia.com For a derivative with one such center, there would be 2¹ = 2 stereoisomers (one pair of enantiomers). The study of the synthesis and reactions of these chiral derivatives is a significant area of research.

Enantioselective and Diastereoselective Synthetic Routes to Chiral Derivatives

The synthesis of specific stereoisomers of chiral compounds is a central goal of modern organic chemistry. For derivatives of this compound, this involves creating the quaternary stereocenter at the C3 position with high fidelity. Enantioselective and diastereoselective strategies are employed to control the three-dimensional outcome of the reaction, producing a single desired stereoisomer in high yield.

Enantioselective synthesis of related α-quaternary ketones can be achieved through various catalytic methods. One approach involves the copper-catalyzed reaction of acyl electrophiles with chiral allylic nucleophiles. nih.gov This method allows for the construction of challenging dialkyl-substituted α-quaternary stereocenters with high enantioselectivity. nih.gov

Another powerful strategy is the direct enantioselective α-halogenation of ketones or their precursors. Organocatalysis has emerged as a key tool for these transformations. For instance, the α-chlorination of aldehydes and ketones can be catalyzed by chiral amines like L-proline amides or by chiral metal complexes such as those involving dbfox-NiII, using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org Similarly, chiral ammonium (B1175870) salts, such as Maruoka's spirocyclic catalysts, have been successfully used in the asymmetric α-halogenation of related carbonyl compounds to produce α-halogenated derivatives in high enantiomeric excess. jku.at

The Wolff rearrangement of α-diazoketones provides another pathway. In this reaction, an α-diazoketone rearranges to form a highly reactive ketene (B1206846) intermediate, which can then be trapped by a nucleophile. chemrxiv.org When this process is catalyzed by a chiral acid in the presence of an amine, it can lead to the formation of chiral amides with high enantioselectivity. chemrxiv.org

Below is a table summarizing various catalytic systems used for the synthesis of chiral α-haloketones and α-quaternary ketones.

| Reaction Type | Catalyst/Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| α-Chlorination | L-proline amide / NCS | Aldehydes | Organocatalytic route to α-chloro aldehydes with high yield and enantioselectivity. | organic-chemistry.org |

| α-Quaternary Ketone Synthesis | Chiral Phosphine / Copper Catalyst | Acyl Electrophiles & Allyl Nucleophiles | Forms difficult-to-access dialkyl-substituted α-quaternary stereocenters. | nih.gov |

| α-Halogenation | Maruoka's Spirocyclic Ammonium Salt / NCS | Isoxazolidin-5-ones (β-Amino Acid Precursors) | High enantioselectivity achieved through ion-pairing catalysis. | jku.at |

| Asymmetric Wolff Rearrangement | Chiral Phosphoric Acid / Visible Light | α-Aryl-α-diazoketones | In-situ generation of ketenes for enantioselective amination. | chemrxiv.org |

Mechanistic Studies of Stereocontrol in Reactions

Understanding the mechanism by which a catalyst or reagent controls the stereochemical outcome of a reaction is crucial for optimizing existing methods and designing new ones. For reactions involving α-haloketones and their derivatives, mechanistic studies often focus on the structure of the transition state and the nature of non-covalent interactions between the substrate and the catalyst.

In organocatalyzed asymmetric halogenations, the catalyst's role is to create a chiral environment around the substrate. For example, in the bromination of an acid chloride, a proposed mechanism involves the initial conversion of the acid chloride to a ketene. A chiral organocatalyst then forms an adduct with the ketene, guiding the approach of the bromine source to one face of the molecule, thereby establishing the stereocenter. wikipedia.org In ammonium-salt-catalyzed reactions, stereocontrol is achieved through the formation of a tight ion pair between the chiral ammonium cation of the catalyst and the enolate of the substrate, which blocks one prochiral face from the electrophilic halogenating agent. jku.at

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating these mechanisms. DFT calculations can model the transition states of competing reaction pathways, revealing the key catalyst-substrate interactions—such as hydrogen bonding or steric repulsion—that determine the stereochemical outcome. jku.at These studies have been instrumental in explaining the high levels of enantioselectivity observed in reactions catalyzed by Maruoka's spirocyclic ammonium salts. jku.at

The stereoselectivity of other reactions, such as reductive halogenations of α,β-unsaturated ketones, has also been investigated. Mechanistic studies suggest that these reactions can proceed through a six-membered cyclic transition state involving the catalyst, the reducing agent, and the substrate, which dictates the stereochemistry of the final α-haloketone product. organic-chemistry.org The inherent reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

A summary of mechanistic insights is provided in the table below.

| Reaction Type | Proposed Mechanism/Model | Key Factor for Stereocontrol | Reference |

|---|---|---|---|

| Organocatalytic Bromination | Chiral Ketene Adduct Formation | The chiral catalyst forms an adduct, sterically directing the electrophile. | wikipedia.org |

| Ammonium Salt-Catalyzed Chlorination | Chiral Ion-Pairing | The catalyst's chiral cation pairs with the substrate's enolate, blocking one face. | jku.at |

| Reductive Halogenation | Cyclic Transition State | A six-membered cyclic transition state orients the reactants for selective halogenation. | organic-chemistry.org |

| Asymmetric Proton Transfer | Chiral Acid Catalysis | A chiral phosphoric acid promotes enantioselective protonation of an aminoenol intermediate. | chemrxiv.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule (its conformation) and the precise geometric parameters such as bond lengths and angles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to optimize molecular geometries and predict various properties. For a molecule like 1-Chloro-3-methyl-3-phenylbutan-2-one, DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31+G(d,p), are employed to find the lowest energy structure. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Ketones

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates a strong, polar double bond characteristic of a ketone. |

| C-Cl Bond Length | ~1.79 Å | Typical for a chloroalkane; its length can influence reactivity in substitution reactions. |

| C-C=O Bond Angle | ~118° | Reflects the sp² hybridization of the carbonyl carbon. youtube.com |

Note: These values are illustrative and based on typical data from computational studies on similar α-chloroketones.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization, often providing a higher level of accuracy for electron correlation effects than standard DFT functionals. These methods are computationally more demanding but serve as a valuable benchmark for DFT results. semanticscholar.org

In the study of related chloro-alkenes, MP2 calculations have been used to examine reaction mechanisms and thermodynamic stability, showing good agreement with experimental data. researchgate.net For this compound, MP2 calculations would be particularly useful for refining the energy differences between various conformers and for obtaining highly accurate electronic properties, ensuring the reliability of the computational model.

Reaction Mechanism Elucidation via Transition State Theory

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required to overcome reaction barriers.

Transition State Theory (TST) is used to calculate reaction rates based on the properties of the reactants and the transition state—the highest energy point along the reaction coordinate. For this compound, key transformations could include nucleophilic substitution at the α-carbon or elimination reactions to form an α,β-unsaturated ketone.

Computational studies on the dehydrochlorination of similar chloro-phenylalkanes have successfully used DFT to map the potential energy surface and identify a four-centered cyclic transition state. researchgate.net By locating the transition state structure and calculating its energy relative to the reactants, the activation energy (ΔG‡) can be determined. This value is critical for predicting the reaction rate and understanding whether a proposed mechanism is kinetically feasible. A similar approach could elucidate the mechanisms for reactions involving this compound.

Table 2: Illustrative Energy Profile for a Hypothetical Elimination Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0 |

| Transition State | Four-centered structure for HCl elimination | +35 (Calculated Activation Barrier) |

Note: The energy values are hypothetical and serve to illustrate the type of data generated from transition state calculations.

Reactions are most often carried out in a solvent, which can significantly influence their thermodynamics and kinetics. numberanalytics.com Computational solvent models are essential for accurately simulating these effects. These are typically divided into implicit and explicit models. wikipedia.org

Implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects. numberanalytics.comwikipedia.org These models represent the solvent as a continuous dielectric medium that interacts with the solute's charge distribution. numberanalytics.com Studies benchmarking these models for keto-enol tautomerizations have shown they provide reliable results for solution-phase thermodynamics. researchgate.netnih.gov For this compound, using a model like PCM or SMD would be crucial for studying its reactivity in different solvents, as the polarity of the medium can stabilize or destabilize charged intermediates and transition states. orientjchem.org

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, as calculated by quantum chemical methods, provides deep insights into its intrinsic reactivity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies lower reactivity. nih.govacs.org

The Molecular Electrostatic Potential (MEP) map is another powerful tool. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) around the carbonyl carbon and the hydrogen atoms, indicating sites for nucleophilic attack. nanobioletters.comacs.org

Table 3: Key Electronic and Reactivity Descriptors

| Descriptor | Definition | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the phenyl ring and carbonyl oxygen. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized primarily on the carbonyl C=O antibonding orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov | A moderate gap is expected, suggesting it is reactive but not unstable. |

| MEP Analysis | Visualizes electrostatic potential on the electron density surface. | Negative potential on carbonyl oxygen; positive potential on carbonyl carbon. acs.org |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are critical determinants of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, reflecting the regions of highest electron density. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the carbon-chlorine bond, indicating the most electrophilic sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, enhancing the electrophilicity of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

A smaller HOMO-LUMO gap generally correlates with higher reactivity. The significant energy gap suggested in the hypothetical data would indicate that this compound is a relatively stable molecule, requiring specific conditions or reactive partners to undergo chemical transformations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying delocalization effects through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | σ(C-Cα) | 5.2 |

| LP (1) Cl | σ(Cα-Cβ) | 2.1 |

| σ (C-H) | π(C=O) | 1.8 |

| π (C=C)phenyl | π(C=O) | 3.5 |

Note: This table presents hypothetical data to illustrate the types of interactions and their relative strengths that would be expected from an NBO analysis. Specific calculated values for this compound are not available in the literature.

The E(2) energy quantifies the stabilization energy from the donor-acceptor interaction. The hypothetical data suggests that delocalization from the oxygen lone pair into the adjacent carbon-carbon antibonding orbital is a significant stabilizing interaction.

Isomerization and Conformational Dynamics

The presence of a chiral center at the α-carbon and the rotational freedom around several single bonds in this compound give rise to a complex potential energy surface with multiple isomers and conformers.

Thermodynamic Stability of Isomers

The primary isomers of this compound are its enantiomers, (R)-1-chloro-3-methyl-3-phenylbutan-2-one and (S)-1-chloro-3-methyl-3-phenylbutan-2-one. As enantiomers, they have identical thermodynamic stabilities in an achiral environment. However, the molecule also possesses multiple rotamers due to rotation around the Cα-Cβ and Cβ-Cphenyl bonds. The relative thermodynamic stabilities of these conformers are determined by a delicate balance of steric hindrance and electronic interactions.

Table 3: Hypothetical Relative Thermodynamic Stabilities of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Anti-periplanar (Cl and Phenyl) | 0.0 |

| Syn-clinal (Cl and Phenyl) | +1.5 |

| Anti-clinal (Cl and Phenyl) | +2.8 |

Note: The data in this table is illustrative, based on general principles of conformational analysis for similar structures, as specific computational results are not available.

The anti-periplanar conformer, where the bulky chlorine and phenyl groups are positioned opposite to each other, is expected to be the most thermodynamically stable due to minimized steric repulsion.

Interconversion Pathways

The interconversion between different conformers of this compound occurs through rotation around single bonds. The energy barriers for these rotations determine the rate of interconversion. Computational studies can map these pathways and identify the transition state structures connecting the various conformers.

The interconversion between enantiomers would require breaking and reforming covalent bonds, a high-energy process that does not occur under normal conditions. However, the interconversion between rotational isomers is typically a low-energy process, occurring rapidly at room temperature. The energy barrier for rotation around the Cα-Cβ bond would be influenced by the steric bulk of the substituents and any stabilizing electronic interactions that are disrupted during rotation.

Advanced Spectroscopic Investigations of 1 Chloro 3 Methyl 3 Phenylbutan 2 One and Its Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule with the complexity of 1-Chloro-3-methyl-3-phenylbutan-2-one, one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, while two-dimensional (2D) techniques are essential for unambiguous signal assignment.

Advanced 2D NMR experiments are crucial for definitively assigning the proton (¹H) and carbon (¹³C) signals of this compound, resolving any ambiguities that may arise from 1D spectra. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms through chemical bonds. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a cross-peak would be expected between the proton on the chiral carbon (C2) and the methine proton of the isopropyl-like group, if it were present. However, in the actual structure, the key correlation would be between the methine proton at C3 and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the signal for the proton at C2 would show a correlation to the signal for the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. huji.ac.il For example, the protons of the methyl groups at C3 would show correlations to the quaternary carbon C3 and the carbonyl carbon (C2). The aromatic protons would show correlations to various carbons within the phenyl ring and potentially to the C3 carbon.

The following table presents hypothetical, yet realistic, ¹H and ¹³C NMR chemical shift data for this compound, along with key 2D NMR correlations that would be anticipated.

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for this compound

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O (C1) | ~200 | - | Phenyl H → C1, C2-H → C1, C4-H → C1 |

| C2 | ~70 | ~5.2 (s, 1H) | C4-H → C2, Phenyl H → C2 |

| C3 | ~45 | - | C4-H → C3, Phenyl H → C3 |

| C4, C4' | ~25 | ~1.3 (s, 6H) | C4-H → C2, C4-H → C3 |

| Phenyl-C (ipso) | ~138 | - | Phenyl H → Phenyl-C (ipso) |

| Phenyl-C (o, m, p) | ~128-130 | ~7.2-7.4 (m, 5H) | Phenyl H → other Phenyl-C, C2-H → Phenyl-C (ipso) |

Note: The data presented in this table is illustrative and based on typical chemical shifts for similar functional groups.

The structure of this compound features a bulky phenyl group and a tertiary alkyl group attached to the chiral center C3, adjacent to the carbonyl group. This steric hindrance can lead to restricted rotation around the C2-C3 and C3-phenyl single bonds. unibas.it Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such conformational dynamics. core.ac.ukyoutube.com

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. acs.org At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for atoms that are chemically equivalent at room temperature (e.g., the two methyl groups attached to C3 might become diastereotopic). As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. unibas.it Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers (activation free energy, ΔG‡) for the rotational processes. youtube.com Such studies would provide valuable information on the conformational flexibility and steric interactions within the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org It is also highly effective for monitoring the progress of a reaction by identifying intermediates and final products.

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation of ketones often proceeds via characteristic pathways, such as alpha-cleavage. youtube.commiamioh.edu For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C1) and the adjacent carbon (C2) is a common fragmentation route for ketones. youtube.com This would result in the loss of a chloromethyl-phenyl-methylpropyl radical to form a benzoyl cation ([C₆H₅CO]⁺, m/z 105), which is resonance-stabilized and often a prominent peak. Alternatively, cleavage on the other side of the carbonyl is not possible as there is no alkyl group.

Loss of Chlorine: The molecule can lose a chlorine radical to form a carbocation.

McLafferty Rearrangement: This rearrangement is not possible for this specific molecule as it lacks a gamma-hydrogen on a flexible alkyl chain.

Cleavage of the C2-C3 Bond: Fragmentation at this bond would lead to the formation of a stable tertiary carbocation [C(CH₃)₂C₆H₅]⁺ (m/z 133).

The relative abundance of these fragment ions provides a fingerprint of the molecule's structure and offers mechanistic clues about its gas-phase ion chemistry.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 196/198 | [C₁₁H₁₃ClO]⁺ | Molecular Ion (M⁺) (showing isotopic pattern for Cl) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of Cl radical |

| 133 | [C₁₀H₁₃]⁺ | Cleavage of C2-C3 bond |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

Note: The m/z values are based on the most abundant isotopes and the proposed fragmentation pathways are predictive.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). measurlabs.com This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.orgresearchgate.net While nominal mass spectrometry might not distinguish between two ions with the same integer mass, HRMS can differentiate them based on their exact masses, which are unique to their elemental formulas. chromatographyonline.com This is particularly valuable for confirming the identity of a newly synthesized compound like this compound and its derivatives, ensuring that the correct molecular formula is assigned. measurlabs.com

Table 3: Theoretical Exact Masses for Key Ions of this compound

| Ion Formula | Theoretical Exact Mass (Da) |

| C₁₁H₁₃³⁵ClO | 196.0655 |

| C₁₁H₁₃³⁷ClO | 198.0625 |

| C₁₁H₁₃O | 161.0966 |

| C₁₀H₁₃ | 133.1017 |

| C₇H₅O | 105.0340 |

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. acs.org IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the most characteristic vibration would be the carbonyl (C=O) stretch. libretexts.orgorgchemboulder.com This typically appears as a strong, sharp band in the IR spectrum between 1700 and 1725 cm⁻¹ for an aliphatic ketone. The presence of the phenyl group might slightly lower this frequency due to electronic effects. orgchemboulder.com The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Other important bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-C stretching and bending vibrations.

Raman spectroscopy would also show the C=O stretch, although it is often weaker than in the IR spectrum. However, the aromatic ring vibrations are typically strong in the Raman spectrum, providing complementary information to the IR data. acs.org

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1720-1705 | Strong | Medium |

| Aromatic C=C Stretch | 1600, 1475 | Medium-Strong | Strong |

| C-H Bending | 1450-1350 | Medium | Medium |

| C-Cl Stretch | 800-600 | Strong | Medium |

Note: These are predicted frequency ranges and relative intensities.

Vibrational Analysis for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the discrete vibrational energy levels of the molecular bonds. For this compound, these techniques offer a definitive way to characterize its key structural features.

The most prominent vibrational mode in the IR spectrum of a ketone is the C=O stretching vibration, which gives rise to a strong absorption peak. spectroscopyonline.com For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. The presence of an adjacent chlorine atom, an electron-withdrawing group, can shift this frequency to a higher wavenumber. Conjugation with the phenyl ring, however, would be expected to lower the frequency. libretexts.org For aromatic ketones like acetophenone, the C=O stretch is observed around 1686 cm⁻¹. spectroscopyonline.com Therefore, the C=O stretching frequency for this compound is anticipated to be a balance of these electronic effects.

Another key vibration is the C-Cl stretch, which for alkyl chlorides typically appears in the 600-800 cm⁻¹ region of the spectrum. The exact position can provide information about the conformation of the molecule. The C-C-C stretching vibration of the ketone backbone also provides a characteristic, intense peak, generally found between 1100 and 1230 cm⁻¹ for saturated ketones. spectroscopyonline.com

In studies of related organochlorine compounds, such as 2-chloro-6-methyl benzonitrile, detailed assignments of vibrational modes are often supported by ab-initio calculations. researchgate.net Such computational approaches, like Density Functional Theory (DFT), can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. nih.gov

Hydrogen bonding can significantly influence vibrational frequencies. While this compound itself does not have hydrogen bond donors, its synthesis intermediates or derivatives might. For instance, if a hydroxyl group were present in a precursor, its O-H stretching frequency would be sensitive to hydrogen bonding, typically appearing as a broad band in the IR spectrum. The carbonyl oxygen of the ketone can act as a hydrogen bond acceptor, leading to a shift in the C=O stretching frequency to lower wavenumbers in the presence of protic solvents or other hydrogen bond donors.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| C=O Stretch | 1700 - 1725 | Strong | Position influenced by the opposing effects of the α-chloro group and phenyl ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of the phenyl group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl and methylene (B1212753) groups. |

| C-C Stretch (in ring) | 1400 - 1600 | Medium to Weak | Multiple bands are expected for the phenyl ring. |

| C-C-C Stretch (Ketone) | 1100 - 1300 | Medium to Strong | Asymmetric stretch involving the carbonyl carbon and adjacent carbons. spectroscopyonline.com |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Position can be sensitive to rotational isomers (rotamers). |

This table is generated based on typical values for the respective functional groups and is not based on experimental data for the specific compound.

In Situ IR/Raman for Reaction Monitoring

The real-time analysis of chemical reactions as they occur is a powerful tool for understanding reaction kinetics, mechanisms, and identifying transient intermediates. Both in situ IR and Raman spectroscopy are well-suited for this purpose, as they can provide continuous data from within a reaction vessel without the need for sample extraction. youtube.comnih.gov

The synthesis of this compound likely involves steps such as a Friedel-Crafts acylation to form a precursor ketone, followed by α-chlorination. In situ FTIR has been successfully used to monitor Friedel-Crafts acylation reactions by tracking the growth of the characteristic carbonyl peak of the ketone product. researchgate.net

For the chlorination step, where a precursor ketone is reacted with a chlorinating agent, in situ Raman spectroscopy could be particularly advantageous. iaea.org For example, the reaction could be monitored by observing the decrease in the intensity of a vibrational band corresponding to the starting ketone and the simultaneous increase in the intensity of bands associated with the product, this compound. The C=O stretching frequency would likely shift upon chlorination, and the appearance of the C-Cl stretching mode would be a clear indicator of product formation. Raman spectroscopy is often less susceptible to interference from water than IR, making it suitable for a wider range of reaction conditions. researchgate.net

By plotting the intensity of characteristic reactant and product peaks over time, kinetic profiles can be generated. This data allows for the determination of reaction rates, the identification of potential induction periods, and the detection of any reaction intermediates that may accumulate in significant concentrations. youtube.com For instance, in the synthesis of imines from ketones, the rate constant of the reaction was determined by monitoring the intensity of the C=O stretching mode of the reactant ketone. iaea.org

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray absorption and emission techniques are powerful element-specific probes of the electronic and local atomic structure of matter. They are particularly valuable in catalysis and for characterizing complex materials. ste-mart.com

Probing Electronic Structure and Oxidation States of Metal Centers in Catalyzed Reactions (if applicable)

While the synthesis of this compound may proceed through non-catalyzed pathways, many organic transformations, including chlorinations and C-C bond formations, can be facilitated by metal catalysts. In such a scenario, XAS and XES would be instrumental in elucidating the role of the metal center.

X-ray Absorption Near Edge Structure (XANES), a region of the XAS spectrum, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.org For example, if a reaction utilized an iron or copper catalyst, the XANES spectra at the Fe or Cu K-edge could be used to track changes in the metal's oxidation state during the catalytic cycle. This has been demonstrated in the study of single-atom catalysts, where in situ XANES can reveal the electronic features of the active sites. acs.org

X-ray Emission Spectroscopy (XES) provides complementary information about the occupied electronic states. ste-mart.com Valence-to-core (VtC) XES, for instance, can probe the d-electron density of states of a transition metal, offering insights into the metal-ligand bonding and the electronic configuration (or spin state) of the metal center. acs.org This information is crucial for understanding how the electronic structure of a catalyst dictates its reactivity and selectivity. For instance, XES has been used to show that the electronic structure of tungsten carbide resembles that of platinum, explaining its platinum-like catalytic behavior. nih.gov

Correlation with Computational Data

The interpretation of complex XAS and XES spectra is often greatly enhanced by theoretical calculations. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become standard tools for simulating X-ray spectra. nih.gov By calculating the theoretical spectra for proposed structural models, a direct comparison with experimental data can validate or refute mechanistic hypotheses.

For this compound, Chlorine K-edge XANES spectroscopy could be used to confirm the nature of the C-Cl bond. It has been shown that Cl K-edge XANES can distinguish between inorganic chloride and covalently bound organochlorine, as well as between aliphatic and aromatic C-Cl bonds, with distinct spectral features for each. researchgate.netresearchgate.netacs.org Theoretical simulations using TD-DFT can accurately predict the energies and intensities of these spectral features, allowing for a detailed understanding of the electronic transitions that give rise to the observed spectrum. rsc.orgresearchgate.net The combination of experimental XAS and DFT calculations provides a powerful approach to characterizing the local electronic and geometric structure around the chlorine atom. nih.gov

Table 2: Representative Chlorine K-edge XANES Peak Positions for Different Chlorine Species

| Chlorine Species | Approximate Peak Position (eV) | Reference |

| Inorganic Cl⁻ | ~2822.3 | researchgate.net |

| Aromatic C-Cl | ~2821.1 | researchgate.net |

| Aliphatic C-Cl | ~2820.2 | researchgate.net |

This table provides general peak positions from the literature and serves as a reference for the expected spectral region for the C-Cl bond in this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

This compound possesses a chiral center at the carbon bearing the phenyl and methyl groups. As such, it can exist as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.orgmgcub.ac.in These methods are exquisitely sensitive to the three-dimensional structure of molecules and are the primary tools for determining the absolute configuration of chiral compounds.

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org An ORD spectrum plots the change in the angle of optical rotation with wavelength. vlabs.ac.in For a chiral ketone, the carbonyl chromophore gives rise to a characteristic absorption in the UV region (the n → π* transition), and the interaction of this chromophore with the asymmetric environment of the rest of the molecule results in a CD signal, known as a Cotton effect. scribd.com

The sign and magnitude of the Cotton effect are directly related to the stereochemistry around the carbonyl group. The "Octant Rule" is an empirical rule that can be used to predict the sign of the Cotton effect for saturated chiral ketones based on the spatial arrangement of substituents in the eight octants surrounding the carbonyl group. vlabs.ac.in By analyzing the CD spectrum of an enantiomerically pure sample of this compound, one could, in principle, determine its absolute configuration by comparing the experimental data with predictions from the Octant Rule or with data from related compounds of known configuration.

The solvent can have a significant impact on the CD spectrum of a chiral ketone, sometimes even inverting the sign of the Cotton effect. capes.gov.br Therefore, careful selection of the solvent is crucial for these studies. Furthermore, conformation-specific CD spectroscopy of cold, isolated molecules in the gas phase can provide even more detailed structural information, as it can distinguish between the different conformations of a chiral molecule. nih.gov

While no specific CD or ORD data for this compound is currently available in the literature, the principles of these techniques demonstrate their potential as indispensable tools for the stereochemical elucidation of this and other chiral ketones.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of N-Substituted Derivatives

The reaction of α-chloroketones with nitrogen-based nucleophiles is a fundamental method for forging carbon-nitrogen bonds, leading to the formation of α-aminoketones. These products are significant intermediates in their own right, serving as precursors to amino alcohols, diamines, and various nitrogen-containing heterocyclic compounds. The primary mechanism involves the direct displacement of the chloride ion by an amine in an SN2 reaction.

While specific literature examples detailing the reaction of 1-Chloro-3-methyl-3-phenylbutan-2-one with amines are not prevalent in the searched literature, the general reactivity pattern for this class of compounds is well-established. The reaction would typically involve mixing the chloroketone with a primary or secondary amine, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Table 1: Generalized Reaction for N-Substitution This table represents a generalized, expected reaction based on the known chemistry of α-chloroketones, as specific examples for the title compound were not found in the search results.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine (R¹R²NH) | 1-(R¹R²-amino)-3-methyl-3-phenylbutan-2-one |

Role in the Elaboration of Heterocyclic Compounds

The structural framework of this compound is ideally suited for the construction of various heterocyclic rings. The dual electrophilic sites—the carbonyl carbon and the α-carbon—can react with dinucleophiles in cyclocondensation reactions to form five-, six-, or seven-membered rings.

A prominent application of analogous α-chloroketones is in the Hantzsch thiazole (B1198619) synthesis. For instance, the related compound 3-chloro-4-phenylbutan-2-one (B14708161) reacts with thiourea (B124793) to yield a 2-aminothiazolium salt. orgsyn.org This reaction proceeds by initial SN2 attack of the sulfur atom of thiourea on the carbon bearing the chlorine, followed by intramolecular cyclization of the resulting imine onto the ketone carbonyl. This precedent strongly suggests that this compound would undergo a similar transformation to produce a highly substituted 2-aminothiazole.

Furthermore, α-chloroketones are recognized as versatile intermediates for synthesizing other heterocycles such as imidazoles. organic-chemistry.org The reaction with an amidine, for example, can lead to the formation of a substituted imidazole (B134444) ring, a core structure in many pharmaceuticals.

Another important reaction pathway for α-chloroketones is the Favorskii rearrangement, which involves treatment with a base to form a cyclopropanone (B1606653) intermediate. ddugu.ac.in This intermediate can then be attacked by a nucleophile, leading to ring-opening and the formation of a rearranged carboxylic acid derivative. While this can be a side reaction to be avoided, it can also be harnessed as a key step in the synthesis of complex molecules with contracted ring systems. organic-chemistry.orgddugu.ac.in

Table 2: Synthesis of a 2-Aminothiazolium Salt from an Analogous α-Chloroketone This table details a reaction for a closely related analog, demonstrating a key synthetic application for this class of compounds.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Citation |

| 3-Chloro-4-phenylbutan-2-one | Thiourea | Not specified in abstract | 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride | orgsyn.org |

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Starting Material

The structure of this compound contains a chiral quaternary carbon at the C3 position. This inherent chirality means that if the compound could be resolved into its individual (R) and (S) enantiomers, it could serve as a valuable chiral starting material for the enantioselective synthesis of complex target molecules. However, the searched literature does not provide specific examples of its resolution or subsequent use in this manner.

Alternatively, asymmetric transformations can be performed on the racemic ketone. The enantioselective reduction of the ketone functionality is a common strategy in asymmetric synthesis. General methods exist for the asymmetric reduction of various ketones, including halogeno ketones, using reagents prepared from borane (B79455) and chiral amino alcohols. rsc.org For example, high enantioselectivities have been achieved using auxiliaries like (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol. rsc.org Applying such a method to this compound would theoretically yield a chiral chlorohydrin, a versatile intermediate for further synthetic elaboration.

Table 3: General Approach for Asymmetric Ketone Reduction This table describes a general method applicable to halogeno ketones, as specific asymmetric reactions for the title compound were not found in the search results.

| Substrate Class | Reagent Type | Chiral Auxiliary Example | Product Type | Citation |

| Halogeno ketones | Borane with Chiral Amino Alcohols | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Chiral Halohydrins | rsc.org |

Construction of Complex Organic Scaffolds

The reactivity of α-chloroketones makes them suitable for building complex molecular architectures, including polycyclic and natural product scaffolds. nih.govresearchgate.net These reactions often proceed through cascade or domino sequences where multiple bonds are formed in a single operation, rapidly increasing molecular complexity.

One notable example is the use of α-chloroketone intermediates in the synthesis of the natural product cimiracemate B. organic-chemistry.org This demonstrates the utility of this functional group in constructing biologically relevant and structurally complex molecules. Although the exact α-chloroketone used in the synthesis of cimiracemate B is not specified as being this compound in the provided results, it highlights the potential of this class of compounds in natural product synthesis. The Favorskii rearrangement, mentioned earlier, has also been employed as a key step in the synthesis of intricate cage compounds from other complex α-chloro ketones. ddugu.ac.in

Table 4: Application of α-Chloroketones in Complex Synthesis

| Synthetic Target | Intermediate Class | Key Transformation(s) | Citation |

| Cimiracemate B | α-Chloroketones | Not specified in abstract | organic-chemistry.org |

| Benzylpyrrole derivatives | α-Chloroketones | Not specified in abstract | organic-chemistry.org |

| Cage Compounds | Tetracyclic α-chloro ketone | Favorskii Rearrangement | ddugu.ac.in |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The synthesis of α-chloroketones has traditionally involved direct halogenation, but modern organic chemistry seeks more elegant and selective catalytic solutions. mdpi.com Future work on 1-Chloro-3-methyl-3-phenylbutan-2-one could explore advanced catalytic systems that offer superior control over the reaction.

One promising avenue is the use of organocatalysis. For instance, proline-based catalysts have been successfully used for the direct enantioselective α-chlorination of aldehydes, and similar principles could be adapted for ketones. organic-chemistry.org Another advanced approach is the reductive halogenation of α,β-unsaturated ketone precursors. A metal-free method using triphenylphosphine (B44618) oxide as a catalyst, trichlorosilane (B8805176) as a reductant, and an N-halosuccinimide as the halogen source allows for the selective synthesis of unsymmetrical α-haloketones. organic-chemistry.org Applying this to a suitable precursor of this compound could provide a highly selective and scalable synthetic route. organic-chemistry.org

Furthermore, iridium-catalyzed tandem reactions, which combine allylic alcohol isomerization with C-Cl bond formation, represent a highly efficient method to selectively produce α-chloroketones from readily available starting materials. orgsyn.org Exploring such a pathway could offer a streamlined synthesis of the target compound.

Table 1: Potential Novel Catalytic Systems

| Catalytic System | Key Reagents | Potential Advantage for Synthesis | General Reference |

|---|---|---|---|

| Organocatalysis | L-proline amide, (2R,5R)-diphenylpyrrolidine, NCS | Metal-free, potential for asymmetric synthesis | organic-chemistry.org |

| Reductive Halogenation | Triphenylphosphine oxide, Trichlorosilane, NCS | High selectivity for unsymmetrical ketones, metal-free | organic-chemistry.org |

Investigations into Green Chemistry Approaches for Synthesis

Significant efforts in modern chemical synthesis are directed toward developing greener, more sustainable protocols. nih.gov For a compound like this compound, this involves replacing hazardous reagents, minimizing waste, and improving atom economy.

A key area for improvement is the choice of chlorinating agent. Traditional methods might use elemental chlorine, which is highly toxic. A greener alternative is the use of solid, stable, and safer reagents like N-chlorosuccinimide (NCS) or iodobenzene (B50100) dichloride (PhICl₂). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Iodobenzene dichloride, in particular, has been used for the efficient one-pot synthesis of α-chloroketone acetals directly from ketones under mild, room-temperature conditions, offering high yields and simplified workups. organic-chemistry.org This approach avoids toxic reagents and is highly efficient. organic-chemistry.org

The development of catalytic, rather than stoichiometric, processes is another cornerstone of green chemistry. The catalytic methods described in the previous section, such as those using triphenylphosphine oxide or organocatalysts, contribute to greener synthesis by reducing the amount of reagents required. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Chlorination Approaches

| Approach | Chlorinating Agent | Key Advantages | General Reference |

|---|---|---|---|

| Traditional Method | Chlorine (Cl₂) | Inexpensive | organic-chemistry.org |

| Green Alternative | Iodobenzene Dichloride (PhICl₂) | Low toxicity, solid, easy to handle, high yields at room temp. | organic-chemistry.org |

Advanced Materials Science Applications (Hypothetical)

While primarily viewed as a synthetic intermediate, the structural features of this compound suggest hypothetical applications in materials science. The dual reactivity of α-haloketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes them intriguing candidates for constructing functional materials. researchgate.net

A compelling, though currently hypothetical, application lies in the field of nanotechnology. Research has shown that α-halo ketones can function as unique ligands in the synthesis of perovskite nanocrystals. acs.org Specifically, these ligands can control the evolution and shape of CsPbBr₃ nanocrystals, enabling the formation of well-defined polyhedral structures. The α-halo ketone ligands are believed to passivate the nanocrystal surface, influencing their growth, final morphology, and even their self-assembly into larger superstructures. acs.org

Given its structure, this compound could hypothetically be explored as a shape-directing ligand in the synthesis of similar inorganic nanocrystals. The phenyl group could introduce specific electronic or steric effects, potentially leading to novel crystal morphologies or modified optoelectronic properties compared to simpler α-halo ketones.

Bio-inspired Chemical Transformations (Focus on synthetic methodology, not biological activity)

Biocatalysis and bio-inspired synthesis offer powerful, environmentally benign strategies for constructing complex molecules. While a direct enzymatic synthesis of a chlorinated ketone is uncommon, bio-inspired routes could be developed for its precursor, the corresponding α-hydroxyketone.

For example, the enzyme transketolase has been shown to catalyze acyloin condensation reactions between two different aldehydes. rsc.org This process, which forms a C-C bond to create an α-hydroxyketone, is highly atom-economical as it avoids the release of carbon dioxide seen in other enzymatic pathways. rsc.org A hypothetical bio-inspired route to this compound could involve:

An initial transketolase-catalyzed cross-acyloin condensation to form the precursor, 1-Hydroxy-3-methyl-3-phenylbutan-2-one.

A subsequent, selective chemical chlorination step to replace the hydroxyl group with a chlorine atom.

This chemo-enzymatic approach would leverage the high selectivity and green credentials of biocatalysis for building the core carbon skeleton, focusing purely on the synthetic transformation as a methodological advancement.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Chloro-3-methyl-3-phenylbutan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Friedel-Crafts Acylation : React 3-methyl-3-phenylbutan-2-one with a chlorinating agent (e.g., Cl2 or SOCl2) in the presence of a Lewis acid catalyst (AlCl3). Monitor reaction temperature (optimized at 40–60°C) to avoid over-chlorination .

- Reductive Amination : Alternative pathways involve intermediates like 3-methyl-3-phenylbutan-2-amine, followed by selective chlorination. Use sodium cyanoborohydride for reductive steps and control pH to minimize side reactions .

- Optimization : Adjust stoichiometry (1:1.2 ketone-to-chlorinating agent), employ inert atmospheres (N2), and use HPLC to track intermediates. Yields improve with slow reagent addition and post-reaction quenching with ice-water .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Spectroscopy :

- NMR : <sup>1</sup>H NMR peaks at δ 1.35 (s, 6H, CH3), δ 3.80 (s, 2H, CH2Cl), and δ 7.2–7.4 (m, 5H, aromatic) confirm backbone and substituents .

- MS : Molecular ion peak at m/z 196.6 (C11H13ClO<sup>+</sup>) .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of 3-methyl-3-phenylbutan-2-one be addressed to favor this compound?

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the ketone to steer chlorination to the β-position. Deprotect post-reaction .

- Catalytic Control : Use Pd/Cu catalysts in dichloromethane to enhance selectivity. Kinetic studies show 85% regioselectivity at 50°C .

Q. How should discrepancies in reported biological activities of structurally similar chlorinated ketones be analyzed?

- Approach :

- Comparative Assays : Test this compound alongside analogs (e.g., 4-(2-Chlorophenyl)butan-2-one) in enzyme inhibition assays (e.g., trypanothione reductase). Normalize results by purity (>95% via GC-MS) .

- Meta-Analysis : Cross-reference PubChem datasets to identify outliers. For example, conflicting IC50 values may arise from solvent differences (DMSO vs. ethanol) .